Esfingosilfosforilcolina

Descripción general

Descripción

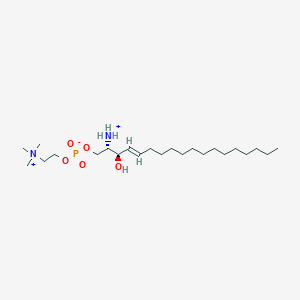

Sphingosylphosphorylcholine is a naturally occurring bioactive sphingolipid found in blood plasma. It is metabolized from the hydrolysis of membrane sphingolipids and is composed of a long-chain sphingosine and phosphorylcholine . Sphingosylphosphorylcholine shares structural and functional similarities with other sphingolipids such as ceramide, sphingosine-1-phosphate, and lysosphingolipids . It plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis .

Aplicaciones Científicas De Investigación

Sphingosylphosphorylcholine has a wide range of scientific research applications, including:

Chemistry: Sphingosylphosphorylcholine is studied for its chemical properties and reactions.

Biology: It plays a role in cell differentiation, proliferation, and apoptosis.

Medicine: Sphingosylphosphorylcholine is involved in the modulation of cardiovascular functions and diseases.

Industry: Sphingosylphosphorylcholine is used in the development of pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Target of Action

Sphingosylphosphorylcholine (SPC) is a bioactive sphingolipid that acts as a first messenger through G protein-coupled receptors (S1P1-5, GPR12) or membrane lipid rafts . It also acts as a second messenger mediating intracellular Ca2+ release in diverse human organ systems . SPC is involved in numerous cellular processes, such as cell differentiation, proliferation, and apoptosis .

Mode of Action

SPC is either metabolized from sphingomyelin or produced by platelets under the effect of stimulation . It maintains low levels in the circulation under normal conditions . It has been revealed that spc may act as a first messenger through g protein-coupled receptors or membrane lipid rafts, or as a second messenger mediating intracellular ca2+ release .

Biochemical Pathways

SPC is engaged in numerous cellular processes, such as cell differentiation, proliferation, and apoptosis . It exerts a pronounced influence on the cardiovascular system through modulation of the functions of myocytes, vein endothelial cells, as well as vascular smooth muscle cells . Studies have uncovered potential roles of bioactive sphingolipids in the development of cardiovascular disease .

Pharmacokinetics

Under normal conditions, the level of SPC in the circulation is very low (50 nM in plasma, 130 nM in serum) . Certain amounts of SPC exist as a component of lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL) . The activation of platelets promotes the release of SPC into the blood .

Result of Action

SPC exerts a pronounced influence on the cardiovascular system through modulation of the functions of myocytes, vein endothelial cells, as well as vascular smooth muscle cells . It has been revealed that SPC may act as a first messenger through G protein-coupled receptors or membrane lipid rafts, or as a second messenger mediating intracellular Ca2+ release .

Action Environment

The action point of SPC around the plasma membranes remains unknown . It has been found that after spc had been affected on the plasma membrane, cells took up spc via endocytosis . These phenomena were similar to those observed in fisetin-treated cells .

Análisis Bioquímico

Biochemical Properties

SPC is engaged in numerous cellular processes, such as cell differentiation, proliferation, and apoptosis . It may act as a first messenger through G protein-coupled receptors or as a second messenger mediating intracellular Ca2+ release in diverse human organ systems . SPC is a constituent of lipoproteins, and the activation of platelets promotes the release of SPC into blood .

Cellular Effects

SPC has been found to exert a pronounced influence on the cardiovascular system through modulation of the functions of myocytes, vein endothelial cells, as well as vascular smooth muscle cells . It has also been reported to stimulate wound healing in an animal model .

Molecular Mechanism

SPC counteracts myocardial ischemia/reperfusion injury by activating the Parkin and nuclear receptor subfamily group A member 2/optineurin (NR4A2/OPTN) pathways, resulting in increased levels of mitophagy within ischemia/reperfusion-affected myocardium .

Temporal Effects in Laboratory Settings

The effects of SPC are seen as early as 1 hour after treatment and persist for more than 48 hours .

Dosage Effects in Animal Models

In a mice model of ischemia/reperfusion, the administration of exosomes via tail vein injection significantly diminished the severity of ischemia/reperfusion-induced cardiac damage and prevented apoptosis of cardiomyocytes . The optimal exosome dosage was found to be 25 μg/10 g bodyweight .

Metabolic Pathways

SPC is a metabolite produced by sphingomyelin N-deacylation . It is known to have a potent mitogenic effect on Swiss 3T3 fibroblasts and to upregulate cell-surface plasminogen activator activity in keratinocytes .

Transport and Distribution

SPC is transported and distributed within cells and tissues via endocytosis . After SPC has been affected on the plasma membrane, cells take up SPC via endocytosis .

Subcellular Localization

SPC remains in the cells and does not undergo transcytosis, and SPC-induced contracting cells produce exosomes . These phenomena suggest that SPC is localized within the cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sphingosylphosphorylcholine can be synthesized through the hydrolysis of sphingomyelin by sphingomyelinase or sphingomyelin deacylase . The reaction conditions typically involve the use of specific enzymes that catalyze the hydrolysis process. The production of sphingosylphosphorylcholine from sphingomyelin is a precisely regulated enzymatic process .

Industrial Production Methods

Industrial production of sphingosylphosphorylcholine involves the extraction and purification of the compound from biological sources such as blood plasma or platelets . The process includes the use of chromatographic techniques to isolate and purify sphingosylphosphorylcholine from other sphingolipids and lipoproteins .

Análisis De Reacciones Químicas

Types of Reactions

Sphingosylphosphorylcholine undergoes various chemical reactions, including:

Oxidation: Sphingosylphosphorylcholine can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups of sphingosylphosphorylcholine.

Substitution: Sphingosylphosphorylcholine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of sphingosylphosphorylcholine include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of sphingosylphosphorylcholine include various metabolites that play significant roles in cellular processes . These products can influence cell signaling pathways and physiological functions.

Comparación Con Compuestos Similares

Sphingosylphosphorylcholine is similar to other sphingolipids such as ceramide, sphingosine-1-phosphate, and lysosphingolipids . it is unique in its ability to act as both a first and second messenger, influencing a wide range of cellular processes . Other similar compounds include:

Ceramide: Involved in cell signaling and apoptosis.

Sphingosine-1-phosphate: Plays a role in cell proliferation and migration.

Lysosphingolipids: Involved in various cellular functions and signaling pathways.

Sphingosylphosphorylcholine’s unique properties and functions make it a valuable compound in scientific research and therapeutic applications.

Propiedades

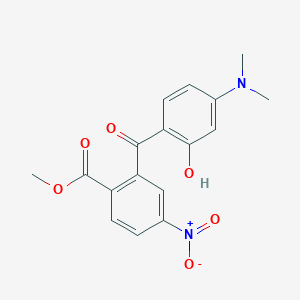

IUPAC Name |

(2-amino-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSPVFPBBFMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274460 | |

| Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-26-4 | |

| Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SPC interact with its targets?

A1: SPC interacts with various targets, including G protein-coupled receptors (GPCRs) and intracellular proteins like calmodulin.

- GPCR Interaction: SPC binds to specific GPCRs, such as GPR12 [], EDG1, EDG3, and AGR16 [], triggering downstream signaling cascades. This interaction is often pertussis toxin-sensitive, indicating the involvement of Gi/o proteins [, , ].

- Calmodulin Interaction: SPC directly binds to both apo- and Ca2+-saturated calmodulin [, ], inhibiting its interaction with target proteins like calcineurin and phosphodiesterase, thereby modulating calcium signaling pathways [].

Q2: What are the downstream effects of SPC binding to its targets?

A2: SPC elicits diverse cellular responses depending on the cell type and the specific target engaged. These effects include:

- Cell Proliferation and Differentiation: SPC stimulates the proliferation of various cell types, including human adipose tissue-derived mesenchymal stem cells (hADSCs) [], and induces their differentiation into smooth muscle cells (SMCs) through a TGF-β-dependent mechanism [, ].

- Cell Migration and Invasion: SPC enhances the migration and invasion of cancer cells, potentially contributing to metastasis. This is partly mediated by keratin 8 (K8) phosphorylation and reorganization, leading to increased cell viscoelasticity [, , ], and by the secretion of matrix metalloproteinase-3 (MMP-3) [].

- Apoptosis: SPC can induce apoptosis in specific cell types, such as Neuro 2a cells [] and breast cancer cells [], through the activation of different protein kinase C (PKC) isozymes and mitochondrial pathways [].

- Calcium Signaling: SPC triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i) in various cells, including porcine aortic smooth muscle cells [, ], human airway epithelial cells [], and rat glomerular mesangial cells []. This increase can be mediated by both Ca2+ release from intracellular stores and Ca2+ influx from the extracellular space [].

Q3: What is the molecular formula and weight of SPC?

A3: The molecular formula of SPC is C26H55N2O8P, and its molecular weight is 554.7 g/mol.

Q4: Is there spectroscopic data available for SPC?

A4: Yes, spectroscopic data like 1H and 13C NMR, Fourier transform infrared spectrometry, and mass spectrometry have been used to identify and characterize SPC and related lipids [].

Q5: What is known about the stability of SPC?

A5: While detailed stability studies under various conditions were not presented, the research suggests that:

- SPC levels can be measured in biological samples: Researchers quantified SPC in biological fluids like cerebrospinal fluid (CSF) [], suggesting its stability during sample processing and analysis.

Q6: How can computational chemistry be applied to further understand SPC?

A6: Computational chemistry can be instrumental in:

Q7: How do structural modifications of SPC affect its activity?

A7: Limited SAR information is available from the provided research, but some observations include:

- Stereochemistry: The D-erythro stereoisomer of SPC was found to be more potent than the L-threo isomer in stimulating transmitter release from frog motor nerve endings [].

- Acylation: N-acylated SPC derivatives showed distinct chromatographic behavior compared to the parent compound [], suggesting a potential impact of acylation on its physicochemical properties and potentially its activity.

- Chain Length and Saturation: The enzyme NPP6, which hydrolyzes SPC, displayed a preference for lysophosphatidylcholine (LPC) substrates with short or polyunsaturated fatty acid chains []. This suggests that the fatty acid moiety of SPC may influence its interaction with certain enzymes and potentially its biological activity.

Q8: What is known about the pharmacokinetics of SPC?

A8: While detailed ADME studies were not presented, the research indicates that:

- SPC can be administered intravenously: Intravenous administration of SPC was shown to be effective in reducing infarct size in a mouse model of myocardial ischemia/reperfusion injury [], suggesting its absorption and distribution to target tissues.

- SPC is present in various biological fluids: The detection of SPC in plasma [] and CSF [] indicates its distribution to these compartments.

Q9: What are the pharmacodynamic effects of SPC?

A9: The pharmacodynamic effects of SPC are diverse and depend on the target cell and the specific signaling pathways activated. Key pharmacodynamic observations include:

- SPC induces vasoconstriction in cerebral arteries: This effect involves the activation of Rho kinase and Src family protein tyrosine kinases (Src-PTKs), leading to Ca2+ sensitization of vascular smooth muscle contraction [, ].

- SPC protects against myocardial reperfusion injury: This cardioprotective effect is mediated by the S1P3 receptor and involves reduced neutrophil recruitment, attenuated apoptosis, and inhibition of leukocyte adhesion to endothelial cells [].

- SPC modulates bone metabolism: SPC inhibits osteoclast differentiation and bone resorption, potentially by suppressing Ca2+/calmodulin-mediated signaling pathways [].

Q10: What in vitro models have been used to study SPC?

A10: Researchers have employed various in vitro models, including:

- Cultured cell lines: Studies utilized cell lines like Swiss 3T3 fibroblasts [, ], porcine aortic smooth muscle cells [, ], human airway epithelial cells [], rat glomerular mesangial cells [], Neuro 2a cells [], breast cancer cell lines (e.g., MDA-MB-231) [], pancreatic cancer cell lines (e.g., PANC-1) [, , , ], and human melanocytes [, ].

- Primary cell cultures: Studies used primary cultures of rat aortic vascular smooth muscle cells [] and human macrophages [].

- Cell-populated collagen gel fibers: This model was used to study the effects of SPC on the contraction of vascular smooth muscle cells [].

Q11: What in vivo models have been used to study SPC?

A11: Researchers utilized animal models including:

- Mouse model of myocardial ischemia/reperfusion injury: This model was used to evaluate the cardioprotective effects of SPC [].

- Canine model of cerebral vasospasm: Researchers investigated the effects of SPC on cerebral vasospasm induced by subarachnoid hemorrhage (SAH) [].

- Experimental autoimmune encephalomyelitis (EAE) mouse model: This model was used to study the effects of SPC on MS-like disease progression [].

- Ovariectomized mouse model of osteoporosis: This model was used to evaluate the effects of SPC on bone loss [].

- Rat model of endotoxemia: Researchers investigated the anti-inflammatory effects of SPC in endotoxin-induced organ injury [].

Q12: Are there any known mechanisms of resistance to SPC?

A12: While specific resistance mechanisms have not been fully elucidated, potential mechanisms could involve:

- Increased expression of SPC-degrading enzymes: Elevated levels of enzymes like NPP6, which hydrolyzes SPC [], could potentially reduce its effective concentration and diminish its effects.

Q13: What strategies could be employed to improve SPC delivery to specific targets?

A13: Targeted drug delivery strategies for SPC could involve:

Q14: What are potential biomarkers for monitoring SPC's effects?

A14: Potential biomarkers for monitoring SPC's effects could include:

Q15: What analytical methods are used to characterize and quantify SPC?

A15: Several analytical techniques have been employed for SPC analysis, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), provides sensitive and specific quantification of SPC in biological samples [].

- Mass Spectrometry (MS): MS techniques, such as triple quadrupole MS [], enable accurate and sensitive detection and quantification of SPC and its metabolites.

- Thin Layer Chromatography (TLC): TLC is a simpler method for separating and analyzing lipids, including SPC and its derivatives [].

Q16: How is SPC extracted from biological samples for analysis?

A16: Solid-phase extraction (SPE) is a common technique for extracting and purifying SPC from biological matrices like CSF before analysis [].

Q17: Are there any known alternatives or substitutes for SPC?

A17: Several compounds share some functional similarities with SPC, including:

Q18: How do these alternatives compare to SPC in terms of activity?

A18: The specific activities of SPC, S1P, and LPA are distinct and depend on the cellular context and the receptors and downstream signaling pathways involved.

- Cerebral Vasospasm: SPC and S1P can both induce vasoconstriction in cerebral arteries through Rho kinase activation [].

- Cardioprotection: While both SPC and S1P have been implicated in cardioprotection, they may act through different S1P receptor subtypes [].

- Osteoclast Differentiation: SPC inhibits osteoclast differentiation [], whereas S1P has been shown to promote osteoclastogenesis indirectly by stimulating osteoblasts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)